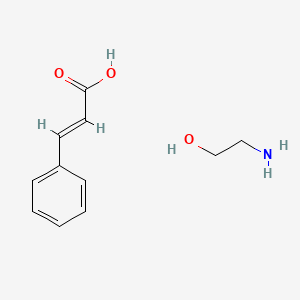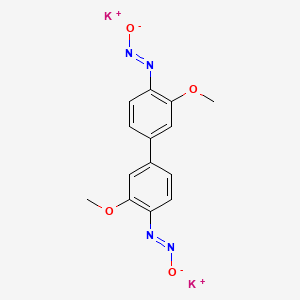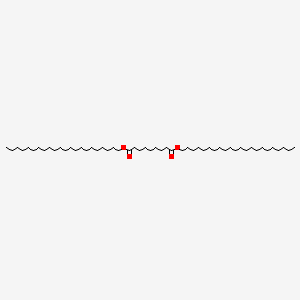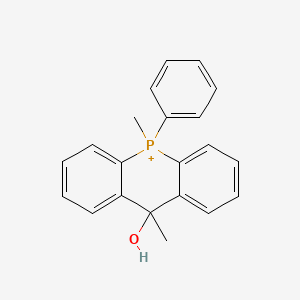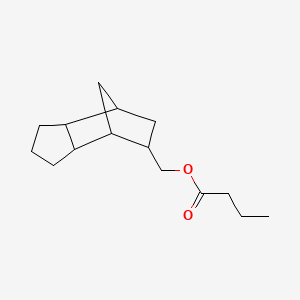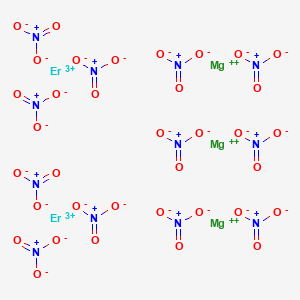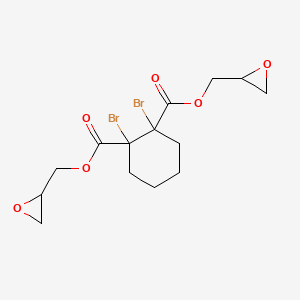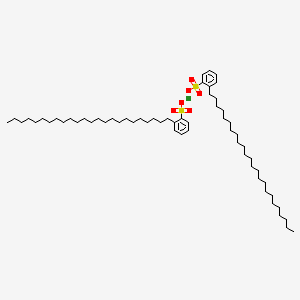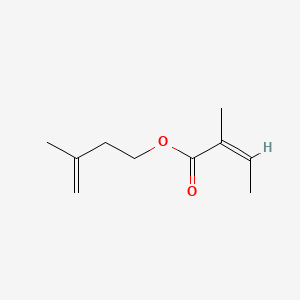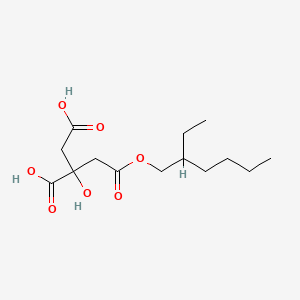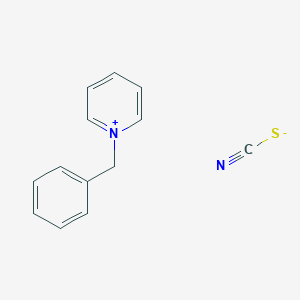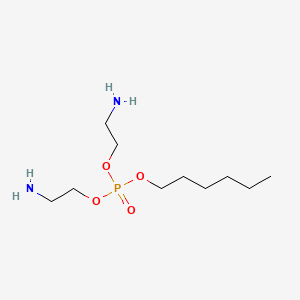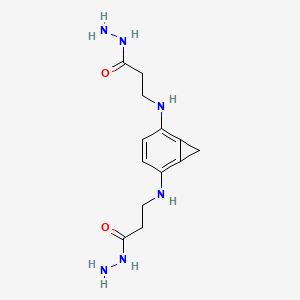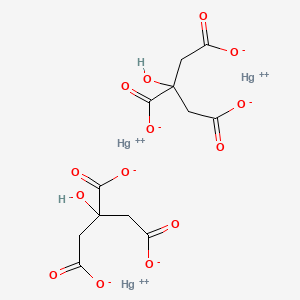
Mercuric citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercuric citrate is a chemical compound with the molecular formula C₁₂H₁₀Hg₃O₁₄ . It is composed of mercury and citric acid, forming a complex that is used in various scientific and industrial applications. This compound is known for its toxicity and its ability to form stable complexes with other substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercuric citrate can be synthesized through the reaction of mercuric oxide with citric acid. The reaction typically involves dissolving mercuric oxide in a solution of citric acid under controlled conditions. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful handling of mercury compounds due to their toxic nature. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercuric citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and other mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and stannous chloride are typical reducing agents.
Substitution Reactions: These reactions often involve ligands such as chloride ions or other organic acids.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury salts.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Mercuric citrate is used in several scientific research applications, including:
Chemistry: As a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: In histological staining techniques to preserve tissue samples.
Medicine: Historically used in some medicinal preparations, although its use has declined due to toxicity concerns.
Industry: Employed in the production of certain types of batteries and other industrial processes.
Wirkmechanismus
The mechanism of action of mercuric citrate involves its ability to bind with sulfhydryl groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can interfere with various metabolic pathways, particularly those involving thiol-containing enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mercuric chloride (HgCl₂)
- Mercuric nitrate (Hg(NO₃)₂)
- Mercuric oxide (HgO)
Comparison
Mercuric citrate is unique in its ability to form stable complexes with organic acids like citric acid. Compared to mercuric chloride and mercuric nitrate, this compound is less commonly used but offers specific advantages in certain applications, such as histological staining. Its toxicity profile is similar to other mercuric compounds, necessitating careful handling and usage.
Eigenschaften
CAS-Nummer |
42240-86-8 |
|---|---|
Molekularformel |
C12H10Hg3O14 |
Molekulargewicht |
979.97 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+) |
InChI |
InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI-Schlüssel |
HDCBDFYSGPMGMJ-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


